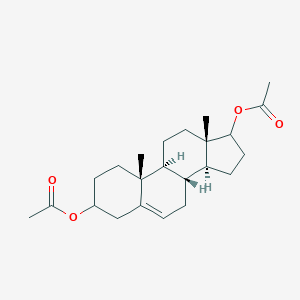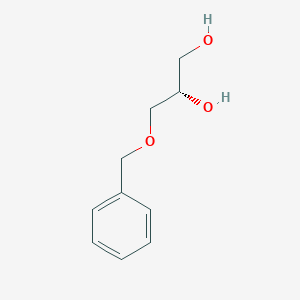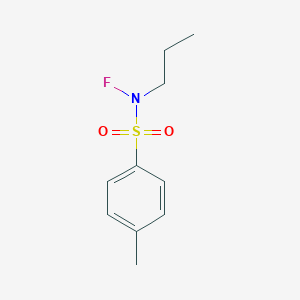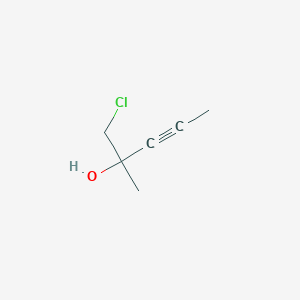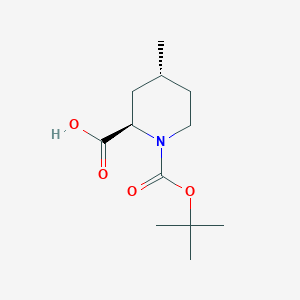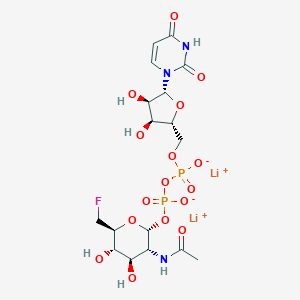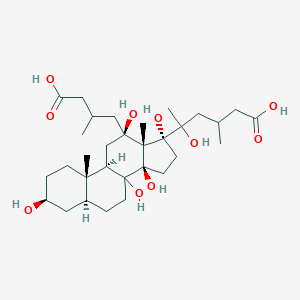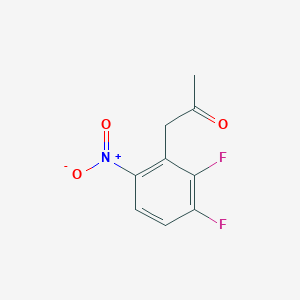
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
Übersicht
Beschreibung
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, also known as DNP, is an organic compound that has been used for a variety of scientific research applications. DNP is a colorless solid, which is soluble in organic solvents and has a molar mass of 195.1 g/mol. It is a nitrophenyl derivative of propanone and has a boiling point of 134-135°C.
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Industry
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
“1-(2,3-Difluoro-6-nitrophenyl)propan-2-one” can be used as an intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound in the synthesis of NSAIDs are not provided in the source. However, it is typically involved in various organic reactions to form the desired pharmaceutical compounds.
Results or Outcomes
The outcomes of using this compound as an intermediate in drug synthesis would be the production of effective NSAIDs. The specific results, including any quantitative data or statistical analyses, are not provided in the source.
Application in Agrochemical and Pharmaceutical Industries
Specific Scientific Field
Agrochemical and Pharmaceutical Chemistry
Summary of the Application
Trifluoromethylpyridines (TFMP), which can be synthesized from “1-(2,3-Difluoro-6-nitrophenyl)propan-2-one”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for synthesizing TFMP from this compound are not provided in the source. However, it is typically involved in various organic reactions to form the desired agrochemical and pharmaceutical compounds.
Results or Outcomes
The outcomes of using this compound in the synthesis of TFMP derivatives include the protection of crops from pests and the development of pharmaceutical and veterinary products . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
Synthesis of 2-Methyl-6,7-difluoro-8-oxyquinoline
Specific Scientific Field
Organic Chemistry
Summary of the Application
“1-(2,3-Difluoro-6-nitrophenyl)propan-2-one” can be used in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline . Quinolines are a class of organic compounds with a wide range of applications in medicinal chemistry due to their bioactive properties.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for synthesizing 2-methyl-6,7-difluoro-8-oxyquinoline from this compound are not provided in the source. However, it is typically involved in various organic reactions to form the desired quinoline compound.
Results or Outcomes
The outcomes of using this compound in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline would be the production of a bioactive quinoline compound. The specific results, including any quantitative data or statistical analyses, are not provided in the source.
Synthesis of Trifluoromethylpyridines
Summary of the Application
“1-(2,3-Difluoro-6-nitrophenyl)propan-2-one” can be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for synthesizing trifluoromethylpyridines from this compound are not provided in the source. However, it is typically involved in various organic reactions to form the desired trifluoromethylpyridine compound.
Results or Outcomes
The outcomes of using this compound in the synthesis of trifluoromethylpyridines would be the production of active agrochemical and pharmaceutical ingredients . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
Eigenschaften
IUPAC Name |
1-(2,3-difluoro-6-nitrophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c1-5(13)4-6-8(12(14)15)3-2-7(10)9(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSDDZTPXZWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558217 | |
| Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
CAS RN |
121247-16-3 | |
| Record name | 1-(2,3-Difluoro-6-nitrophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121247-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
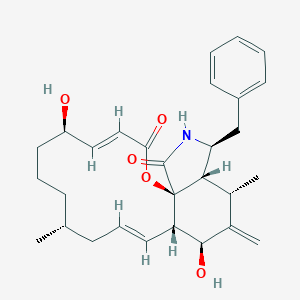
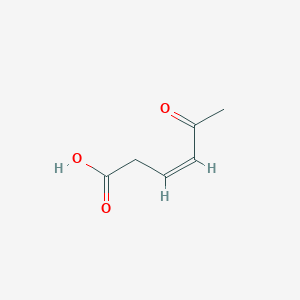
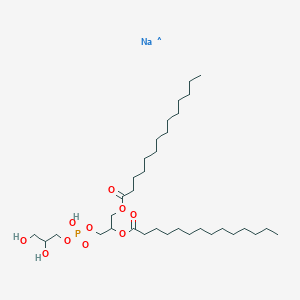
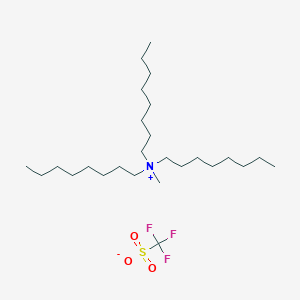
![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
